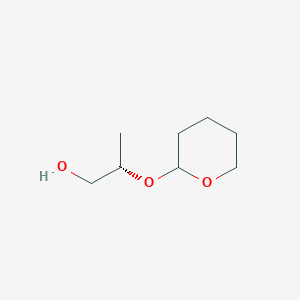

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol

概要

説明

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is an organic compound that features a tetrahydropyranyl (THP) protecting group attached to a propanol backbone. This compound is often used in organic synthesis as a protecting group for alcohols, which helps to prevent unwanted reactions at the hydroxyl site during complex synthetic procedures.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol typically involves the reaction of (S)-propylene oxide with dihydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with the propylene oxide to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. This often involves the use of continuous flow reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl group, to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound back to its alcohol form if it has been oxidized.

Substitution: The tetrahydropyranyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Acidic conditions, such as using hydrochloric acid (HCl) or sulfuric acid (H2SO4), are typically employed to remove the tetrahydropyranyl group.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Alcohols or other functionalized derivatives.

科学的研究の応用

One of the primary applications of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is in organic synthesis. Its structure allows it to serve as a versatile intermediate in the preparation of various complex molecules:

- Asymmetric Synthesis : The compound is employed in asymmetric synthesis processes, where it acts as a chiral building block. This enables the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.

- Heterocyclic Chemistry : Due to its tetrahydropyran moiety, it can be utilized in the synthesis of other heterocycles, expanding its utility in creating diverse chemical entities.

Pharmaceutical Applications

The pharmaceutical industry has shown significant interest in this compound due to its potential therapeutic properties:

- Drug Development : Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug development. For instance, studies have suggested potential applications in developing anti-inflammatory and analgesic agents.

- Prodrug Formulation : The compound's ability to modify solubility and permeability profiles makes it suitable for use as a prodrug or in formulations aimed at enhancing bioavailability.

Material Science

In material science, this compound is being explored for its potential applications:

- Polymer Chemistry : It can act as a monomer or co-monomer in the synthesis of polymers with specific properties. The incorporation of this compound can enhance the mechanical strength and thermal stability of polymeric materials.

- Coatings and Adhesives : Due to its chemical structure, it may also find applications in developing coatings and adhesives that require specific adhesion properties or resistance to environmental factors.

Case Studies

Several studies highlight the practical applications of (2S)-2-((Tetrahydro-2H-pyran-2-yloxy)propan-1-ol):

- Asymmetric Synthesis of Antiviral Agents : A study published in the Journal of Organic Chemistry demonstrated how this compound was used as a chiral auxiliary in synthesizing antiviral agents, showcasing its importance in medicinal chemistry .

- Development of Biodegradable Polymers : Research detailed in Angewandte Chemie explored using this compound as a building block for biodegradable polymers, emphasizing its role in sustainable material science .

- Pharmaceutical Formulations : In pharmaceutical research, (2S)-2-(Tetrahydro-2H-pyran-2-yloxy)propan-1-ol was investigated for enhancing drug solubility and stability, indicating its potential for improving therapeutic efficacy .

作用機序

The primary mechanism of action for (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol involves its role as a protecting group. The tetrahydropyranyl group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This stabilization is achieved through the formation of a stable acetal linkage, which can be selectively removed under acidic conditions to regenerate the free alcohol.

類似化合物との比較

(2S)-2-((Tetrahydro-2H-furan-2-yl)oxy)propan-1-ol: Similar structure but with a tetrahydrofuran protecting group.

(2S)-2-((Methoxymethyl)oxy)propan-1-ol: Uses a methoxymethyl protecting group instead of tetrahydropyranyl.

(2S)-2-((Trimethylsilyl)oxy)propan-1-ol: Features a trimethylsilyl protecting group.

Uniqueness: (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is unique due to its stability and ease of removal under mild acidic conditions. This makes it particularly useful in complex synthetic sequences where selective protection and deprotection of hydroxyl groups are crucial.

生物活性

Overview

(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol, commonly referred to as THP-propanol, is an organic compound characterized by a tetrahydropyranyl (THP) protecting group attached to a propanol backbone. Its molecular formula is , with a molecular weight of approximately 160.21 g/mol. The compound is primarily utilized in organic synthesis, particularly as a protecting group for alcohols during complex synthetic procedures .

The biological activity of THP-propanol is largely attributed to its function as a protecting group. The tetrahydropyranyl moiety stabilizes the hydroxyl group, preventing it from participating in undesired side reactions. This stabilization occurs through the formation of a stable acetal linkage, which can be selectively cleaved under acidic conditions to regenerate the free alcohol.

Applications in Research and Industry

THP-propanol has diverse applications across various scientific fields:

- Organic Chemistry : It serves as a protecting group in multi-step organic syntheses, facilitating the selective protection and deprotection of hydroxyl groups.

- Biological Synthesis : The compound is used in the synthesis of biologically active molecules, where selective protection of hydroxyl groups is crucial.

- Pharmaceutical Development : It plays a role in the design and synthesis of pharmaceutical compounds, particularly those requiring specific molecular architectures .

Anticancer Research

A significant area of research involving THP-propanol is its application in synthesizing histone deacetylase (HDAC) inhibitors. These inhibitors have emerged as promising candidates for cancer treatment due to their ability to influence gene expression and promote apoptosis in cancer cells.

Case Study Example :

A study demonstrated that derivatives containing THP-propanol exhibited potent HDAC inhibitory activity. These compounds were synthesized as part of structural development studies aimed at producing class-selective HDAC inhibitors, which are vital for treating various cancers .

Mechanistic Studies

Research has also focused on understanding the mechanistic pathways through which THP-propanol derivatives exert their biological effects. For instance, compounds synthesized with this protecting group were shown to inhibit the growth of human colorectal cancer cells (HCT116) both in vitro and in vivo, highlighting its potential therapeutic applications .

Comparison with Similar Compounds

The unique properties of THP-propanol can be contrasted with similar compounds that utilize different protecting groups:

| Compound Name | Protecting Group | Unique Features |

|---|---|---|

| (2S)-2-((Tetrahydrofuran-2-yl)oxy)propan-1-ol | Tetrahydrofuran | Less stable under acidic conditions compared to THP |

| (2S)-2-((Methoxymethyl)oxy)propan-1-ol | Methoxymethyl | More complex removal process |

| (2S)-2-((Trimethylsilyl)oxy)propan-1-ol | Trimethylsilyl | Requires harsher conditions for deprotection |

THP-propanol stands out due to its stability and ease of removal under mild acidic conditions, making it particularly useful in complex synthetic sequences where selective protection is essential .

特性

IUPAC Name |

(2S)-2-(oxan-2-yloxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-7(6-9)11-8-4-2-3-5-10-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWQCXIXWYWZBA-JAMMHHFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)OC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439171 | |

| Record name | (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76946-21-9 | |

| Record name | (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。